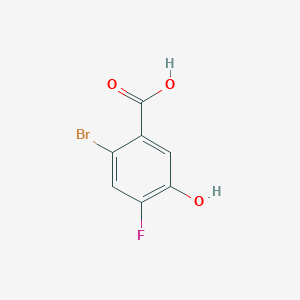

2-Bromo-4-fluoro-5-hydroxybenzoic acid

Description

2-Bromo-4-fluoro-5-hydroxybenzoic acid (C₇H₄BrFO₃) is a halogenated benzoic acid derivative featuring bromine, fluorine, and hydroxyl substituents on the aromatic ring. Its molecular structure (SMILES: C1=C(C(=CC(=C1O)F)Br)C(=O)O) positions the bromine at the 2nd carbon, fluorine at the 4th, and hydroxyl at the 5th, with a carboxylic acid group at the 1st position .

Properties

IUPAC Name |

2-bromo-4-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRQMEMDKNSMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271794 | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91659-19-7 | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91659-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid typically involves the bromination and fluorination of a hydroxybenzoic acid derivative. One common method includes:

Bromination: Starting with 4-fluoro-5-hydroxybenzoic acid, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: The fluorination step can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

Research indicates that 2-Bromo-4-fluoro-5-hydroxybenzoic acid exhibits potential biological activities, including:

-

Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.

- In Vitro Studies : The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.

- Pharmacological Studies : Investigations into its anti-inflammatory properties suggest potential therapeutic applications in treating inflammatory diseases.

Material Science

In material science, the compound is explored for its role in developing new materials with tailored properties. Its unique chemical structure allows for modifications that enhance material characteristics such as durability and reactivity.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in laboratory settings. The results indicated that the compound could serve as a basis for new antibiotic formulations.

Case Study 2: Synthesis of Bioactive Compounds

Research highlighted the use of this compound in synthesizing novel anti-inflammatory drugs. By modifying the structure, researchers were able to enhance the pharmacological properties, leading to compounds with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-hydroxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Synthetic Accessibility : Bromo-fluoro benzoic acids with hydroxyl groups (e.g., the target compound) are less explored due to challenges in regioselective synthesis. In contrast, nitro or methoxy derivatives are more commonly reported .

- Acidity Trends: Electron-withdrawing groups (e.g., F, NO₂) lower pKa values, enhancing solubility in polar solvents. Hydroxyl groups introduce pH-dependent solubility .

- Biological Relevance : Bromine’s steric bulk and fluorine’s metabolic stability make such compounds candidates for kinase inhibitors or herbicide scaffolds, though specific data for the target compound remain lacking .

Biological Activity

Overview

2-Bromo-4-fluoro-5-hydroxybenzoic acid (C₇H₄BrFO₃) is an aromatic compound characterized by its bromine, fluorine, and hydroxyl functional groups. This compound has gained attention in various scientific fields due to its potential biological activities, particularly in pharmacology and biochemistry. Its interactions with enzymes, proteins, and other biomolecules can significantly influence cellular processes.

Biochemical Interactions

This compound exhibits a range of biochemical properties, primarily through its interactions with enzymes and other proteins. It can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways. The binding of this compound to active or allosteric sites on enzymes can modulate their activity, leading to alterations in metabolic flux and metabolite levels.

Cellular Effects

The compound influences various cellular processes by affecting:

- Cell Signaling Pathways : It interacts with receptors or signaling molecules, modifying cellular responses.

- Gene Expression : By interacting with transcription factors, it can alter the transcription of genes involved in metabolic processes.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : May enhance enzyme activity or beneficially modulate gene expression.

- High Doses : Can lead to toxic effects, including cellular damage and disruption of metabolic processes.

Temporal Effects

Studies have shown that the stability and degradation of this compound over time can influence its biological activity. Prolonged exposure may lead to changes in cellular function, such as metabolic alterations and gene expression modifications.

Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity through binding to active or allosteric sites |

| Gene Expression | Alters the transcription of genes involved in metabolism |

| Cell Signaling Modulation | Affects pathways by interacting with receptors |

| Dosage Dependency | Varies from beneficial effects at low doses to toxicity at high doses |

Case Studies

- Antimicrobial Activity : In pharmacological studies, this compound has been investigated for its potential antimicrobial properties. It has shown effectiveness against certain bacterial strains, likely due to its ability to disrupt cell membrane integrity.

- Anti-inflammatory Properties : The compound has also been studied for anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases. Its mechanism involves modulating inflammatory pathways through enzyme interaction.

- Metabolic Pathway Involvement : Research indicates that this compound plays a role in various metabolic pathways by influencing the activity of key enzymes involved in metabolite synthesis and breakdown.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns. For instance, the hydroxyl proton appears as a broad singlet (~δ 10-12 ppm), while fluorine’s deshielding effect shifts adjacent protons downfield .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₄BrFO₃ requires exact mass 233.93 g/mol).

- FT-IR : Detects carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability studies .

Advanced: How do pH and solvent polarity affect the stability of this compound?

Methodological Answer :

The compound’s stability is pH-dependent due to the carboxylic acid and phenolic hydroxyl groups. Under acidic conditions (pH < 3), protonation reduces solubility and increases aggregation, as seen in 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid . In alkaline media (pH > 10), deprotonation may lead to hydrolysis of the C-Br bond. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation products. Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding, while protic solvents (e.g., methanol) may induce esterification .

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential release of HBr or HF gases during decomposition.

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation, as recommended for brominated phenylboronic acids .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer :

Discrepancies between solution-state NMR and solid-state XRD often arise from conformational flexibility or solvent effects. For example, intramolecular hydrogen bonding in the solid state (observed in XRD for 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid ) may not persist in solution. To resolve this:

- Perform variable-temperature NMR to assess dynamic effects.

- Use DOSY (Diffusion-Ordered Spectroscopy) to confirm molecular weight in solution.

- Compare with computational models (e.g., Gaussian09) simulating solvent interactions. If ambiguity persists, synthesize a methyl ester derivative to lock rotational freedom and reacquire spectra .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer :

The bromo-fluoro-hydroxybenzoic acid scaffold is a versatile pharmacophore. For example:

- Antimicrobial Agents : Analogous compounds like 2-amino-4-bromo-3,5-difluorobenzoic acid exhibit activity against Gram-positive bacteria via inhibition of dihydrofolate reductase .

- Enzyme Probes : The hydroxyl group can be functionalized with fluorophores for imaging studies (e.g., tracking kinase activity in live cells).

- Drug Precursors : Suzuki-Miyaura cross-coupling with boronic acids enables diversification into biaryl derivatives, a common motif in kinase inhibitors .

Advanced: What computational tools predict the reactivity of bromo-fluoro-hydroxybenzoic acid derivatives?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for substitution reactions.

- ReaxFF Force Fields : Predict thermal decomposition pathways (e.g., C-Br bond cleavage at >200°C).

- Docking Studies : Assess binding affinity with target proteins (e.g., COX-2 for anti-inflammatory applications).

- pKa Prediction Software (e.g., MarvinSketch): Estimate acidity of hydroxyl and carboxylic acid groups to guide reaction design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.